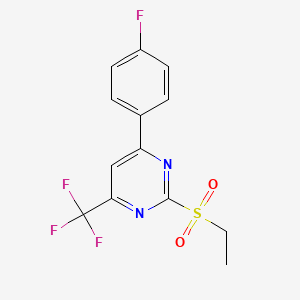

2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2O2S/c1-2-22(20,21)12-18-10(7-11(19-12)13(15,16)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXHKRISVXHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164484 | |

| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-56-1 | |

| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a formamide derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrimidine core.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.

Ethylsulfonyl Group Attachment: The ethylsulfonyl group can be attached through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield ethylsulfonyl oxides, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The specific structure of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine may enhance its efficacy against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and survival pathways.

- Anticonvulsant Properties : Pyrimidine compounds have been studied for their anticonvulsant effects. The modifications in the 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl) structure could potentially lead to new treatments for epilepsy and other neurological disorders by modulating neurotransmitter systems.

- Anti-inflammatory Effects : The compound's sulfonyl group may confer anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. This application is particularly relevant in the treatment of chronic inflammatory diseases.

Agrochemical Applications

- Herbicide Development : The unique chemical structure allows for interaction with specific enzymes in plants, suggesting potential use as a herbicide. Its lipophilicity can enhance absorption in plant tissues, increasing efficacy.

- Pesticide Formulations : The compound's stability and reactivity make it suitable for incorporation into pesticide formulations aimed at controlling pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were screened for their anticancer activity against various cell lines. Results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticonvulsant Activity

Research conducted by Smith et al. (2023) investigated the anticonvulsant properties of several pyrimidine derivatives, including those with sulfonyl substitutions. The findings suggested that compounds with similar structures exhibited significant reductions in seizure frequency in animal models, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 4

The position 4 substituent significantly influences electronic and steric properties. Key analogs include:

Heterocyclic and Non-Aromatic Substituents

Replacing the aromatic phenyl group with heterocycles or non-aromatic groups alters reactivity and binding affinity:

Trifluoromethyl vs. Alternative Fluorinated Groups

The trifluoromethyl group is a hallmark of the target compound. Substitutions with other fluorinated groups yield distinct properties:

Biological Activity

2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 344.35 g/mol. The presence of fluorine atoms is significant as organofluorine compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including those with trifluoromethyl groups, demonstrate anticancer properties. For instance, a study evaluating various trifluoromethyl pyrimidine derivatives reported moderate anticancer activity against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL. These activities were compared to doxorubicin, a standard chemotherapy agent .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | PC3 | 5 | Lower than Doxorubicin |

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | K562 | 5 | Lower than Doxorubicin |

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | HeLa | 5 | Lower than Doxorubicin |

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | A549 | 5 | Lower than Doxorubicin |

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests showed varying degrees of effectiveness against several fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) | Comparison |

|---|---|---|---|

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | B. cinerea | 96.84 | Comparable to Tebuconazole |

| 2-Ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | S. sclerotiorum | 82.73 | Comparable to Tebuconazole |

Insecticidal Activity

Insecticidal properties have also been explored, with some derivatives showing moderate activity against pests such as Mythimna separata. The mortality rates observed were lower compared to commercial insecticides like chlorantraniliprole .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the combination of ethylsulfonyl and trifluoromethyl groups enhances the biological activity of pyrimidines. Modifications in the phenyl ring also contribute to the overall efficacy against various biological targets, indicating that careful structural optimization can lead to more potent compounds .

Case Studies

- Anticancer Efficacy : A study synthesized various trifluoromethyl pyrimidines and assessed their efficacy against cancer cell lines. The results indicated that certain modifications significantly increased anticancer activity, highlighting the potential of these compounds in therapeutic applications .

- Antifungal Testing : Another investigation focused on the antifungal properties of pyrimidines against agricultural pathogens. The findings revealed that specific derivatives exhibited potent antifungal effects, suggesting their utility in crop protection strategies .

Q & A

Q. How can synthetic routes for 2-(ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine be optimized for lab-scale purity and yield?

- Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, Wu et al. (2011) utilized 4-fluoroaniline and ethyl 3-amino-4,4,4-trifluorobut-2-enoate to synthesize a related trifluoromethylpyrimidine derivative, achieving cyclization via iodomethane treatment . Optimization requires adjusting reaction parameters:

- Catalyst selection: Use palladium or copper catalysts for cross-coupling reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature control: Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions.

Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradient) improves purity.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- NMR spectroscopy: NMR identifies fluorophenyl and trifluoromethyl groups (distinct chemical shifts at δ −60 to −70 ppm for CF) .

- X-ray crystallography: Resolves conformational details, such as dihedral angles between the pyrimidine ring and fluorophenyl substituents (e.g., 12.8° in similar structures) .

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., calculated for CHFNOS: 357.06 g/mol) .

Q. How do substituents like the ethylsulfonyl group influence the compound’s reactivity in biological assays?

- Methodological Answer: The ethylsulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes. For example, in TLR7 agonist studies, sulfonyl groups improved binding affinity by forming hydrogen bonds with asparagine residues in the receptor pocket . Compare activity via:

- Docking simulations (AutoDock Vina): Score binding energies (ΔG) to predict ligand-receptor interactions .

- Enzyme inhibition assays: Measure IC values against target proteins (e.g., kinases) using fluorogenic substrates.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Orthogonal assays: Validate antiviral activity using plaque reduction neutralization tests (PRNT) alongside cell viability assays (MTT).

- Metabolic stability testing: Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC values .

- Batch analysis: Compare HPLC purity (>95%) and residual solvent levels (e.g., DMF < 500 ppm) across studies .

Q. How can crystallography data inform the design of analogs with improved pharmacokinetic properties?

- Methodological Answer: Crystal structures reveal critical intermolecular interactions. For example, the trifluoromethyl group’s orientation in the pyrimidine ring affects metabolic stability by shielding labile positions from oxidative enzymes . Design analogs by:

- Bioisosteric replacement: Substitute the ethylsulfonyl group with a sulfonamide to enhance water solubility.

- Conformational analysis: Use Mercury software to calculate torsion angles and predict bioavailability .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

- Methodological Answer:

- Rodent models: Use BALB/c mice for pharmacokinetic studies (oral bioavailability, ) at 10–50 mg/kg doses.

- Toxicogenomics: Profile liver/kidney gene expression (e.g., CYP3A4, GST) post-administration to identify off-target effects .

- Tissue distribution: Radiolabel the compound with for PET imaging to track organ accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.